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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene
CAS No.: 731773-26-5
Cat. No.: B1358941
Get Quote
. J

Executive Summary & Chemical Identity

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a bifunctional aliphatic building block
characterized by a terminal "isoprenyl-like" alkene moiety and a distal acetate ester.[1] Its
structural duality makes it a critical intermediate in the synthesis of semiochemicals
(pheromones) and complex terpenoids.[1]

This guide provides a rigorous technical framework for the molecular weight analysis, structural
elucidation, and quality control of this compound. It is designed for analytical chemists and
process scientists requiring definitive validation of synthetic batches.[1]

Chemical Profile
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Property Specification

IUPAC Name 8-Acetoxy-2-methyl-1-octene
Systematic Name 7-Methyl-7-octen-1-yl acetate
CAS Number 731773-26-5

Molecular Formula

SMILES CC(=C)CCCCCCOC(C)=0

) ) Terminal Alkene (1,1-disubstituted), Primary
Functionality Acetate Ester

Molecular Weight & Formula Analysis

Precise molecular weight determination is the first line of defense against misidentification. For
high-resolution mass spectrometry (HRMS), theoretical exact mass values must be used rather
than average atomic weights.[1]

Theoretical Calculation (Monoisotopic)

The monoisotopic mass is calculated using the primary isotope of each element (

)[1]

e Carbon (
):
[1]

e Hydrogen (

[1]
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e Oxygen (
):
[1]

Exact Mass (Monoisotopic):184.14633 Da[1]

Average Molecular Weight (Molar Mass)

Used for stoichiometric calculations in synthesis.[1]

e Calculation:

[1]

e Average MW:184.28 g/mol [2]

Degree of Unsaturation (DoU)

The DoU indicates the sum of rings and pi bonds.[1]

[1]

« Interpretation: The molecule contains 1 Carbonyl (C=0) and 1 Alkene (C=C), consistent with
the assigned structure.[1]

Structural Elucidation Strategy

Confirming the structure requires differentiating it from potential isomers (e.qg., internal alkenes
or branched esters).[1] The following multi-modal approach is the industry standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for verifying the position of the double bond and the integrity of the
ester.[1]

Key Diagnostic Signals (

NMR, 400 MHz,
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Shift (
Moiety Multiplicity Integration
» Ppm)

Assignment
Logic

Characteristic of
1,1-disubstituted
Alkene ( terminal alkenes.
4.65-4.75 Singlets (2x) 2H [1] Distinguishes
) from internal

alkenes (5.3-5.5
ppm).[1]

Triplet ( Protons adjacent

4.05 2H to the acetate

-O-Methylene
Hz)

oxygen.[1]

Methyl group of

Acetate Methyl 2.04 Singlet 3H
the ester.[1]

Methyl group

) ) attached to C2
Allylic Methyl 1.71 Singlet 3H
(on the double

bond).[1]

Remaining
Backbone 1.3-1.6 Multiplet 10H methylene chain.

[1]

Key Diagnostic Signals (

NMR)
e Carbonyl: ~171.2 ppm[1]

e Quaternary Alkene (C2): ~145.8 ppm (Deshielded due to substitution)[1]
o Terminal Alkene (C1): ~109.8 ppm (High field compared to internal alkenes)[1]

e -Carbon (C8): ~64.6 ppm[1][3]
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Mass Spectrometry (GC-MS)

Electron lonization (EI, 70 eV) typically results in extensive fragmentation for aliphatic acetates.

[1]
e Molecular lon (
): Weak or absent at m/z 184.[1]
e Diagnostic Fragment 1 (Loss of AcCOH):m/z 124 (
). This is often the highest mass peak observed.[1]
o Diagnostic Fragment 2 (Base Peak):m/z 43 (

).

o Diagnostic Fragment 3 (Allylic Cleavage): Peaks corresponding to the hydrocarbon chain
(e.g., m/z 55, 69, 83).[1]

Experimental Workflow: Characterization Protocol

This protocol ensures data integrity and reproducibility.[1]

Step 1: Purity Assessment (GC-FID)[1]

e Column: DB-5ms or equivalent (30m x 0.25mm, 0.25pum film).[1]
e Program: 60°C (2 min)

20°C/min

280°C (5 min).

» Criteria: Main peak area >95%. Look for shoulder peaks indicating double-bond migration
isomers (e.g., 2-methyl-2-octene derivatives).[1]

Step 2: Structural Confirmation (NMR)[1]

e Solvent:
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(neutralized with basic alumina to prevent acid-catalyzed isomerization/hydrolysis).

e Acquisition: Minimum 64 scans for

to ensure clear integration of the terminal alkene protons against the baseline.

Step 3: Diagrammatic Workflow

The following diagram illustrates the logical flow for validating the sample identity.

1H & 13C NMR
Yes (Structural ID)

GC-MS (El)
(Frag. Pattern)

Final Validation
(C11H2002 Confirmed)

No (<95%)

Isomer Check
(>95% Purity?)

GC-FID Analysis | Flash Chromatography
G See (Purity Check) | ¥ (Si02, Hex/EtOAC)

Click to download full resolution via product page

Figure 1: Decision-tree workflow for the analytical characterization of 8-Acetoxy-2-methyl-1-

octene.

Synthesis & Impurity Profiling

Understanding the origin of the molecule aids in identifying specific impurities.

Common Synthetic Route[1][5]

e Grignard Addition: Methallyl magnesium chloride + 6-bromohexanol derivative (or protected
equivalent).

» Acetylation: Reaction with acetic anhydride/pyridine.[1]

Critical Impurity: The Isomer

A common issue with 2-methyl-1-alkenes is the acid-catalyzed isomerization to the
thermodynamically more stable internal alkene: 8-acetoxy-2-methyl-2-octene.[1]
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o Detection: Watch for a triplet methyl signal (~1.6 ppm) and a vinylic proton (~5.1 ppm) in the

NMR.[1]

e Prevention: Store neat samples over potassium carbonate or in base-washed glassware.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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guide-8-acetoxy-2-methyl-1-octene-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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